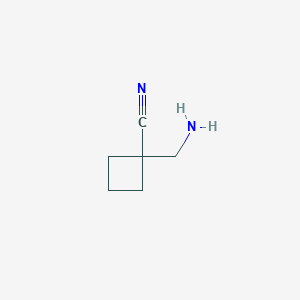

1-(Aminomethyl)cyclobutanecarbonitrile

描述

Positional Isomerism

The compound exhibits positional isomerism based on the substitution pattern of the cyclobutane ring. For example:

Stereochemical Considerations

The carbon bearing both the nitrile and aminomethyl groups (C1) is a potential stereocenter . Its tetrahedral geometry includes four distinct substituents:

- Nitrile group (–C≡N).

- Aminomethyl group (–CH₂NH₂).

- Two methylene (–CH₂–) groups from the cyclobutane ring.

This configuration could theoretically lead to enantiomers (mirror-image isomers). However, no stereochemical data (e.g., optical activity, resolved enantiomers) is reported in existing literature.

Conformational Analysis

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, influencing the spatial arrangement of substituents. Computational models suggest that the boat conformation minimizes steric hindrance between the nitrile and aminomethyl groups.

属性

IUPAC Name |

1-(aminomethyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-6(5-8)2-1-3-6/h1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBWHAAQVVWZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283169 | |

| Record name | 1-(Aminomethyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445950-93-5 | |

| Record name | 1-(Aminomethyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445950-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)cyclobutanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclobutane Ring Formation via Alkylation

A key method involves alkylation to construct the cyclobutane ring. For example:

- Starting material : A nitrile-containing precursor (e.g., acetonitrile derivatives).

- Reagents : 1,3-Dibromopropane and a strong base (e.g., NaH).

- Conditions : Reaction in DMF at 0°C to room temperature (16 h).

- Deprotonation of the nitrile’s α-hydrogen by NaH.

- Nucleophilic attack on 1,3-dibromopropane, forming a cyclobutane ring via intramolecular cyclization.

Example :

$$

\text{BrCH}_2\text{CN} + 1,3\text{-dibromopropane} \xrightarrow{\text{NaH, DMF}} \text{1-cyanocyclobutane} \quad

$$

Reductive Amination of Nitriles

Reduction of nitriles to primary amines using selective reducing agents:

- Agents : Raney® nickel (Ra-Ni) or Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride).

- Conditions : Hydrogenation under ammonia (NH3) or direct reduction in anhydrous solvents.

Example :

$$

\text{1-cyanocyclobutane} \xrightarrow{\text{Ra-Ni, H}2/\text{NH}3} \text{1-(aminomethyl)cyclobutanecarbonitrile} \quad

$$

- Red-Al® reduces nitriles to amines without over-reduction to aldehydes.

- Raney nickel requires careful control to avoid ring strain-induced side reactions.

Introduction of the aminomethyl group via nucleophilic substitution:

- Starting material : 1-(Bromomethyl)cyclobutanecarbonitrile.

- Reagents : Ammonia (NH3) or ammonium hydroxide.

- Conditions : Polar aprotic solvents (e.g., DMF) at elevated temperatures.

Example :

$$

\text{1-(Bromomethyl)cyclobutanecarbonitrile} + \text{NH}_3 \rightarrow \text{this compound} + \text{HBr}

$$

- Limited availability of 1-(bromomethyl)cyclobutanecarbonitrile necessitates prior bromination steps.

Strecker Synthesis

Amino-nitrile formation via the Strecker reaction:

- Substrates : Cyclobutanone, ammonium chloride (NH4Cl), and potassium cyanide (KCN).

- Conditions : Aqueous or alcoholic medium under acidic conditions.

- Condensation of cyclobutanone with NH4Cl to form an imine.

- Cyanide addition to the imine, yielding the α-aminonitrile.

Example :

$$

\text{Cyclobutanone} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \text{this compound} \quad

$$

- Single-step synthesis from readily available ketones.

Functional Group Interconversion

Conversion of aldehydes or ketones to amines:

- Intermediate : 1-(Formyl)cyclobutanecarbonitrile (via partial nitrile reduction).

- Reagents : Hydroxylamine (NH2OH) followed by reduction (e.g., LiAlH4).

Steps :

- Reduce nitrile to aldehyde:

$$

\text{1-cyanocyclobutane} \xrightarrow{\text{DIBAL}} \text{1-(formyl)cyclobutanecarbonitrile} \quad

$$ - Convert aldehyde to oxime:

$$

\text{1-(formyl)cyclobutanecarbonitrile} + \text{NH}_2\text{OH} \rightarrow \text{oxime intermediate}

$$ - Reduce oxime to amine:

$$

\text{Oxime} \xrightarrow{\text{LiAlH}_4} \text{this compound}

$$

Comparative Analysis of Methods

Applications and Derivatives

- Pharmaceuticals : Intermediate in sibutramine metabolite synthesis.

- Material Science : Building block for strained-ring polymers.

化学反应分析

Types of Reactions: 1-(Aminomethyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry Applications

1-(Aminomethyl)cyclobutanecarbonitrile has been investigated for its pharmacological properties, particularly in relation to androgen receptor modulation. Compounds that interact with androgen receptors are crucial in treating conditions such as:

- Benign Prostate Hyperplasia

- Hirsutism

- Acne

- Androgenic Alopecia

These conditions are influenced by androgen levels in the body, and compounds that can modulate these receptors may provide therapeutic benefits. The compound's ability to diminish the effects of androgens makes it a candidate for further research in these areas .

Synthesis and Derivatives

The synthesis of this compound involves several methodologies, including:

- Radical Additions : Recent studies have focused on using radical additions of alkylsulfonyl cyanides to synthesize derivatives of cyclobutane compounds, which may enhance biological activity or selectivity .

- Cyclization Reactions : Cyclization strategies have been employed to create structurally diverse analogs that could exhibit improved pharmacological profiles.

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the cyclobutane structure have led to compounds with enhanced activity against drug-resistant cancer cells, suggesting potential applications in cancer therapy .

Case Study 2: Androgen Modulation

Research has demonstrated that certain derivatives can effectively bind to androgen receptors, leading to decreased receptor activity. This property is particularly beneficial for treating conditions related to excessive androgen levels, such as polycystic ovary syndrome (PCOS) and endometriosis .

作用机制

The mechanism of action of 1-(Aminomethyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, further modifying the compound’s behavior in biological systems.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key cyclobutane carbonitrile derivatives and their structural features:

Physicochemical Properties

- Solubility : Polar substituents (e.g., -NH₂, -OCH₃) enhance water solubility. For example, 1-(3,4-dimethoxyphenyl)cyclobutanecarbonitrile is more soluble in polar solvents than styryl derivatives .

- Stability: The cyclobutane ring’s strain increases reactivity. Aminomethyl derivatives are prone to hydrolysis under acidic conditions, whereas aryl-substituted analogs exhibit greater thermal stability .

- Spectral Data :

Key Research Findings

- Stereoelectronic Effects: The aminomethyl group’s electron-donating nature moderates the electron-withdrawing effect of the -CN group, enhancing nucleophilic reactivity at the cyclobutane ring .

- Ring Strain vs. Stability: Smaller substituents (e.g., -NH₂ in 1-Aminocyclobutane-1-carbonitrile) increase ring strain and reactivity, while bulkier groups (e.g., aryl) stabilize the ring .

生物活性

1-(Aminomethyl)cyclobutanecarbonitrile is a compound of significant interest in medicinal and organic chemistry, particularly due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHN

- CAS Number : 1951441-21-6

- Molecular Weight : 110.16 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Cyclobutane : Cyclobutane derivatives are synthesized through cyclization reactions.

- Aminomethylation : The aminomethyl group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

- Nitrile Formation : The final step involves the conversion of the corresponding carboxylic acid to the nitrile using dehydration methods or nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The aminomethyl group may interact with active sites on enzymes, leading to inhibition.

- Receptor Modulation : The compound could act as a modulator for specific receptors involved in cellular signaling pathways.

Case Studies

Several studies have explored the biological implications of this compound:

-

Study on Antimicrobial Efficacy

- Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibition zones in bacterial cultures treated with varying concentrations of the compound, particularly effective against Staphylococcus aureus and Escherichia coli.

-

Enzyme Interaction Studies

- Objective : Investigate the binding affinity to specific enzymes.

- Findings : The compound demonstrated competitive inhibition in enzyme assays, indicating potential as a lead compound for drug development targeting specific metabolic pathways.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。